
丙烯酸乙烯酯
描述
Vinyl Acrylate is an acrylate monomer that contains a vinyl group for functionalization . It is an ester of acrylic acid and its derivatives, which usually comprises esters containing vinyl groups . These vinyl groups are two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .
Synthesis Analysis
In the industrial production of vinyl acetate, vinyl acrylate is a by-product that is difficult to separate . The DFT method and the kMC method have been combined to study how vinyl acrylate is produced during the production of vinyl acetate by the ethylene method .
Molecular Structure Analysis
The molecular structure of Vinyl Acrylate is H2C=CHCO2CH=CH2 . Its monomers are esters containing vinyl groups, which comprises two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .
Chemical Reactions Analysis
The active site on the surface of the PdAu (100) catalyst is Pd; CH2O and CH2CHCOOH are critical intermediates, and the reaction pathway CO2 → HCOO → HCOOH → H2COOH → CH2O → CH2CH2COOH → CH2CHCOOH → CH2CHCOOCHCH2 is the most probable way to produce vinyl acrylate .
Physical And Chemical Properties Analysis
Acrylates possess very diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness, among others . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
科学研究应用
Polymerization
Vinyl Acrylate is a monomer that contains vinyl groups, which are two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group . This makes Vinyl Acrylate bifunctional in nature: the vinyl group is susceptible to polymerization .
Material Properties
The resulting polymers from Vinyl Acrylate are characterized with a high molecular weight with physical and chemical properties that depend on the lateral substituents of the polymeric chains . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
Paints and Coatings
Vinyl Acrylate is used in the production of primers, paints, and enamels used for painting surfaces of steel metals as well as aluminum and its alloys . It’s also used globally as a common binder for house paints .
Adhesives
Due to its properties, Vinyl Acrylate is used in the production of adhesives . The adhesive properties of Vinyl Acrylate make it suitable for a wide range of applications.
Textiles
Vinyl Acrylate is used in the textile industry . Its properties make it suitable for use in various textile applications.
Biomedical Applications
Vinyl Acrylate finds use in many biomedical applications such as contact lenses and bone cements . Its properties make it a suitable material for these applications.
Ageing Behaviour and Degradation
Research is being conducted on the ageing behaviour, the physicochemical properties, and degradation of Vinyl Acrylate . This research is crucial in understanding the long-term performance and durability of products made from Vinyl Acrylate.
Conservation Treatments
Vinyl Acrylate is also being studied in relation to conservation treatments . Understanding how Vinyl Acrylate responds to different conservation treatments can help in preserving and maintaining products made from this material.
作用机制
Target of Action
Vinyl acrylate primarily targets the active site on the surface of the PdAu (100) catalyst . This catalyst plays a crucial role in the production of vinyl acrylate, particularly in the industrial production of vinyl acetate .
Mode of Action
Vinyl acrylate interacts with its target through a series of reactions. The active site on the surface of the PdAu (100) catalyst is Pd . Critical intermediates in this process include CH2O and CH2CHCOOH . The compound’s interaction with its targets results in a series of changes that ultimately lead to the production of vinyl acrylate .
Biochemical Pathways
The most probable pathway for the production of vinyl acrylate involves a series of reactions: CO2 → HCOO → HCOOH → H2COOH → CH2O → CH2CH2COOH → CH2CHCOOH → CH2CHCOOCHCH2 . CH2CHCOOH can further produce vinyl acrylate as a final by-product using a one-step or two-step reaction .
Pharmacokinetics
It’s important to note that the properties of vinyl acrylate, like other acrylates, depend on the lateral substituents of the polymeric chains . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of vinyl acrylate’s action is the production of vinyl acrylate as a by-product during the production of vinyl acetate . This by-product is difficult to separate and shows extremely strong reaction activity . It may have adverse effects on the main reaction process, catalyst, and downstream products of vinyl acetate .
Action Environment
The environment significantly influences the action of vinyl acrylate. For instance, in the industrial production of vinyl acetate, the by-product vinyl acrylate is difficult to separate and may have adverse effects on the main reaction process, catalyst, and downstream products of vinyl acetate . Therefore, controlling the environment during the production process is crucial for the efficacy and stability of vinyl acrylate.
安全和危害
未来方向
The future directions of Vinyl Acrylate research could involve studying its production during the production of vinyl acetate by the ethylene method . Additionally, the realization of upscale production by utilization of high throughput technologies, and its applications in different fields could be explored .
属性
IUPAC Name |
ethenyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCTWBJQROOONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30811-69-9 | |
| Details | Compound: Poly(vinyl acrylate) | |
| Record name | Poly(vinyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1073286 | |
| Record name | 2-Propenoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl acrylate | |
CAS RN |
2177-18-6, 30811-69-9 | |
| Record name | Vinyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, ethenyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vinyl acrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA7T88HHM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of vinyl acrylate?
A1: The molecular formula of vinyl acrylate is C5H6O2, and its molecular weight is 98.10 g/mol.
Q2: What spectroscopic data are available to characterize vinyl acrylate?
A2: Several spectroscopic techniques can be employed, including:
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure and purity. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, useful for identifying impurities and analyzing reaction products. []
Q3: How does vinyl acrylate perform under different conditions, and what are its typical applications?
A3: Vinyl acrylate is a versatile monomer known for its reactivity, allowing for diverse applications:
- Polymerization: Readily undergoes free-radical polymerization, forming homopolymers or copolymers with other vinyl monomers. [, , ]
- Adhesives: Its polymers find use in various adhesive formulations, often combined with other components to achieve desired performance characteristics. [, ]
- Coatings: Vinyl acrylate-based polymers contribute to the formation of protective coatings, offering properties like flexibility, adhesion, and chemical resistance. [, ]
- Textile Industry: Utilized in textile finishing and printing applications, enhancing fabric properties such as durability and colorfastness. []
Q4: Can vinyl acrylate participate in reactions other than polymerization?
A4: Yes, the acrylate double bond in vinyl acrylate can participate in reactions like the Michael addition. This reactivity is valuable in synthesizing more complex molecules. [, ]
Q5: Are there any enzymatic applications of vinyl acrylate?
A5: Yes, vinyl acrylate serves as a substrate in enzymatic transesterification reactions. For instance, lipases can catalyze the transfer of the acrylate group from vinyl acrylate to various alcohols, including sugars. [, , ] This approach enables the synthesis of sugar-containing monomers for producing biocompatible hydrogels. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




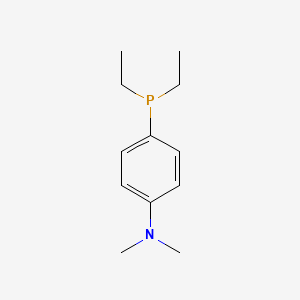

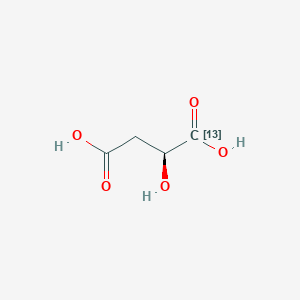
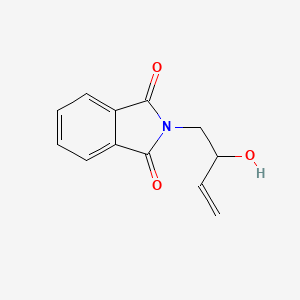
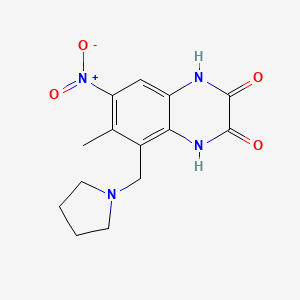
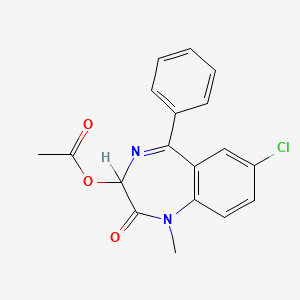



![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)
![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)

